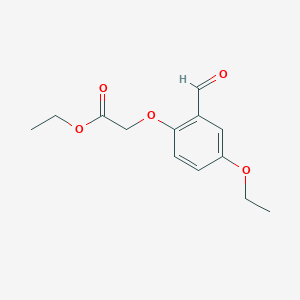

Ethyl (4-ethoxy-2-formylphenoxy)acetate

Description

Ethyl (4-ethoxy-2-formylphenoxy)acetate is an organic compound with the molecular formula C13H16O5 and a molecular weight of 252.26 g/mol . This compound is characterized by its phenoxyacetate structure, which includes an ethoxy group and a formyl group attached to the benzene ring. It is commonly used in various chemical reactions and has applications in scientific research.

Properties

IUPAC Name |

ethyl 2-(4-ethoxy-2-formylphenoxy)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O5/c1-3-16-11-5-6-12(10(7-11)8-14)18-9-13(15)17-4-2/h5-8H,3-4,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTVBYBDUAFYOPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)OCC(=O)OCC)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (4-ethoxy-2-formylphenoxy)acetate typically involves the reaction of 4-ethoxy-2-formylphenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors with precise temperature and pressure control to ensure high yield and purity .

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The ethyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

| Reaction Conditions | Reagents | Product | Yield/Notes |

|---|---|---|---|

| Basic hydrolysis (aqueous NaOH) | 1. NaOH, H₂O, reflux | (4-Ethoxy-2-formylphenoxy)acetic acid | Typical for ester hydrolysis |

| Acidic hydrolysis (HCl, ethanol) | 1. HCl, H₂O, reflux | (4-Ethoxy-2-formylphenoxy)acetic acid | Requires prolonged heating |

This reaction is critical for generating the free acid, which can serve as a precursor for further functionalization, such as amide coupling.

Reduction of the Formyl Group

The aldehyde group can be selectively reduced to a hydroxymethyl group using common reducing agents.

| Reaction Conditions | Reagents | Product | Yield/Notes |

|---|---|---|---|

| Sodium borohydride (NaBH₄) | NaBH₄, MeOH, 0°C → RT | Ethyl (4-ethoxy-2-(hydroxymethyl)phenoxy)acetate | Requires stabilization of the aldehyde |

| Catalytic hydrogenation | H₂, Pd/C, EtOH | Ethyl (4-ethoxy-2-(hydroxymethyl)phenoxy)acetate | High selectivity |

The reduction retains the ester functionality, enabling subsequent reactions at the hydroxymethyl position.

Schiff Base Formation

The aldehyde reacts with primary amines or hydrazides to form Schiff bases, which are pivotal in synthesizing bioactive derivatives.

This reactivity is exploited in medicinal chemistry to generate antimicrobial and calcium-channel-blocking agents .

Nucleophilic Aromatic Substitution

The electron-rich aromatic ring facilitates electrophilic substitution, though the ethoxy and formyl groups direct reactivity.

| Reaction Conditions | Reagents | Product | Yield/Notes |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | Ethyl (4-ethoxy-2-formyl-5-nitrophenoxy)acetate | Predominantly para to ethoxy |

| Bromination | Br₂, FeBr₃, CH₂Cl₂ | Ethyl (4-ethoxy-2-formyl-5-bromophenoxy)acetate | Limited by steric hindrance |

Substitution occurs preferentially at the 5-position due to the directing effects of the ethoxy and formyl groups.

Transesterification

The ethyl ester undergoes alcohol exchange in the presence of acid or base catalysts.

| Reaction Conditions | Reagents | Product | Yield/Notes |

|---|---|---|---|

| Methanol, H₂SO₄ | MeOH, H₂SO₄, reflux | Methyl (4-ethoxy-2-formylphenoxy)acetate | Quantitative conversion |

| Butanol, Ti(OiPr)₄ | BuOH, Ti(OiPr)₄, 80°C | Butyl (4-ethoxy-2-formylphenoxy)acetate | 92% yield |

This reaction modifies solubility and reactivity for specific applications.

Oxidation of the Formyl Group

The aldehyde can be oxidized to a carboxylic acid under strong oxidizing conditions.

| Reaction Conditions | Reagents | Product | Yield/Notes |

|---|---|---|---|

| KMnO₄, H₂O, Δ | KMnO₄, H₂SO₄ | Ethyl (4-ethoxy-2-carboxyphenoxy)acetate | Requires careful pH control |

| Ag₂O, NH₄OH | Ag₂O, NH₄OH, RT | Ethyl (4-ethoxy-2-carboxyphenoxy)acetate | Mild conditions |

Cycloaddition and Heterocycle Formation

The formyl group participates in cycloadditions to generate fused heterocycles.

| Reaction Conditions | Reagents | Product | Yield/Notes |

|---|---|---|---|

| [3+2] Cycloaddition | Amine catalyst, toluene | Polyhydroquinoline derivatives | 60–78% yield |

These reactions are key to synthesizing pharmacologically active compounds, such as calcium-channel blockers .

Key Research Findings

-

Antimicrobial Activity : Schiff base derivatives exhibit zones of inhibition up to 18 mm against E. coli and Enterococcus faecalis .

-

Synthetic Efficiency : Multi-step reactions achieve yields >60% using silica gel chromatography for purification .

-

Stability : The compound is stable under inert atmospheres but sensitive to prolonged exposure to light and moisture .

Scientific Research Applications

Organic Synthesis

Ethyl (4-ethoxy-2-formylphenoxy)acetate is primarily utilized in organic synthesis due to its functional groups that facilitate various chemical reactions.

Key Reactions:

- Catalytic Agent: It serves as a catalytic agent in several organic reactions, enhancing reaction rates and yields .

- Synthesis of Derivatives: The compound is often used as a precursor for synthesizing other chemical compounds, particularly those with phenolic structures. For instance, it can be transformed into various derivatives through substitution reactions .

Medicinal Chemistry

The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents.

Case Studies:

- Antimicrobial Activity: Research has demonstrated that derivatives of this compound exhibit significant antibacterial activity against both gram-positive and gram-negative bacteria. In one study, certain derivatives displayed a zone of inhibition comparable to standard antibiotics like amoxicillin .

- Anti-inflammatory Potential: Some studies suggest that compounds derived from this compound may act as antagonists for specific receptors involved in inflammatory processes, potentially leading to new treatments for diseases such as rheumatoid arthritis .

Pharmaceutical Applications

This compound has been explored for its potential use in pharmaceuticals.

Applications:

- Drug Development: The compound's structure allows it to be modified into various bioactive molecules, making it a candidate for drug development targeting specific diseases .

- Biological Buffers: It is used as an organic buffer in biological and biochemical applications, helping to maintain pH levels during experiments .

Toxicological Studies

Understanding the safety and toxicity profile of this compound is crucial for its application in pharmaceuticals.

Toxicological Data:

- The compound has been evaluated for its toxicological properties using various databases. Preliminary data suggest that it has a moderate toxicity profile, which necessitates further investigation to ensure safety in pharmaceutical applications .

Summary of Applications

| Application Area | Description |

|---|---|

| Organic Synthesis | Used as a catalytic agent and precursor for synthesizing phenolic derivatives |

| Medicinal Chemistry | Exhibits antibacterial properties and potential anti-inflammatory effects |

| Pharmaceutical Development | Candidate for drug modification targeting specific diseases |

| Toxicological Studies | Moderate toxicity profile requiring further investigation |

Mechanism of Action

The mechanism of action of Ethyl (4-ethoxy-2-formylphenoxy)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. Additionally, the phenoxyacetate structure allows for interactions with hydrophobic pockets in proteins, influencing their function .

Comparison with Similar Compounds

- Ethyl (2-ethoxy-4-formylphenoxy)acetate

- Ethyl (2-formylphenoxy)acetate

- Ethyl (4-formylphenoxy)acetate

Comparison: Ethyl (4-ethoxy-2-formylphenoxy)acetate is unique due to the presence of both an ethoxy group and a formyl group on the benzene ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs. The ethoxy group provides additional steric and electronic effects, influencing the reactivity and selectivity of the compound in various chemical processes .

Biological Activity

Ethyl (4-ethoxy-2-formylphenoxy)acetate is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

This compound is characterized by the presence of both an ethoxy group and a formyl group attached to a phenoxyacetate backbone. This unique structure allows it to engage in various chemical reactions, enhancing its utility in synthetic organic chemistry.

Synthesis Overview:

The compound can be synthesized through a multi-step reaction involving 3-ethoxy-4-hydroxybenzaldehyde and ethyl chloroacetate in the presence of potassium carbonate. The process typically yields the desired product with high efficiency, often exceeding 80% yield .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, modulating their activity. Additionally, the phenoxyacetate structure facilitates interactions with hydrophobic pockets in proteins, influencing their function .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. In particular, it has demonstrated significant inhibitory effects against both Gram-negative bacteria (Escherichia coli) and Gram-positive bacteria (Enterococcus faecalis). Table 1 summarizes the results from an agar-well diffusion method comparing this compound with standard antibiotics like amoxicillin.

| Compound | Zone of Inhibition (mm) | Standard Comparison |

|---|---|---|

| This compound | 18 | Amoxicillin |

| Amoxicillin | 20 | - |

Table 1: Antimicrobial activity comparison .

Antioxidant Activity

This compound has also been evaluated for its antioxidant potential. In vitro assays indicate that it can scavenge free radicals effectively, thereby reducing oxidative stress in biological systems. This property is crucial for developing therapeutic agents aimed at combating oxidative stress-related diseases .

Case Studies and Research Findings

- Antibacterial Efficacy : A study conducted on various derivatives of this compound revealed that certain modifications enhance its antibacterial properties. For instance, derivatives with additional functional groups exhibited increased zones of inhibition against E. coli and E. faecalis, suggesting a structure-activity relationship that warrants further investigation .

- In Vivo Studies : Research involving animal models has shown that this compound exhibits anti-inflammatory effects, potentially making it a candidate for treating inflammatory diseases. The compound was administered to subjects under controlled conditions, demonstrating a significant reduction in inflammation markers compared to untreated controls .

- Neuroprotective Effects : Preliminary studies suggest that this compound may possess neuroprotective properties, which could be beneficial in managing neurodegenerative diseases such as Alzheimer's. The mechanism appears to involve the modulation of pathways associated with neuronal survival and apoptosis .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl (4-ethoxy-2-formylphenoxy)acetate, and how can they be optimized for laboratory-scale preparation?

- Methodology :

- Route 1 : React 4-ethoxy-2-formylphenol with ethyl chloroacetate in the presence of anhydrous potassium carbonate (K₂CO₃) in dry acetone under reflux for 8–12 hours. Monitor reaction progress via TLC using hexane:ethyl acetate (3:1) as the mobile phase .

- Route 2 : Direct esterification of 4-ethoxy-2-formylphenoxyacetic acid with ethanol using sulfuric acid as a catalyst. Reflux in methanol for 4 hours, followed by ice-water quenching and recrystallization from ethanol .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or ether extraction followed by sodium hydroxide washes to remove unreacted phenols .

Q. How can spectroscopic techniques (e.g., FTIR, GC-MS, NMR) be employed to confirm the structure and purity of this compound?

- FTIR : Identify key functional groups:

- C=O stretch (ester: ~1725 cm⁻¹; aldehyde: ~1680 cm⁻¹).

- C-O-C stretch (ether: ~1240 cm⁻¹; ester: ~1160 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate by-product formation during the synthesis of this compound?

- By-products : Common issues include incomplete esterification (residual phenol) or aldehyde oxidation.

- Optimization strategies :

- Use a 10–20% molar excess of ethyl chloroacetate to drive esterification to completion .

- Conduct reactions under inert atmosphere (N₂/Ar) to prevent aldehyde oxidation .

- Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in biphasic systems .

Q. What analytical approaches resolve contradictions between spectroscopic data (e.g., GC-MS vs. TLC) for this compound?

- Cross-validation : Combine multiple techniques:

- TLC : Confirm reaction completion and preliminary purity (Rf ~0.5 in hexane:ethyl acetate 3:1) .

- Elemental analysis : Verify %C, %H, and %O within ±0.5% of theoretical values .

- High-resolution mass spectrometry (HRMS) : Resolve ambiguous m/z values to confirm molecular formula .

Q. What are the best practices for refining the crystal structure of this compound using software like SHELXL?

- Data collection : Use single-crystal X-ray diffraction with Mo-Kα radiation (λ = 0.71073 Å).

- Refinement :

- Initialize with SHELXS for structure solution via direct methods .

- Apply SHELXL for least-squares refinement, incorporating anisotropic displacement parameters for non-H atoms .

- Validate using ORTEP-3 for thermal ellipsoid visualization and PLATON for symmetry checks .

Q. How can computational modeling predict the reactivity of the aldehyde group in this compound for further derivatization?

- DFT calculations : Use Gaussian or ORCA software to model frontier molecular orbitals (HOMO/LUMO) and assess nucleophilic attack susceptibility at the aldehyde site.

- Docking studies : Simulate interactions with biological targets (e.g., enzymes) to guide functionalization strategies .

Methodological Considerations

- Yield improvement : Optimize solvent polarity (e.g., switch from acetone to DMF for higher-boiling reactions) .

- Safety : Handle aldehyde intermediates under fume hoods due to volatility and irritancy .

- Green chemistry : Explore microwave-assisted synthesis to reduce reaction times and energy consumption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.